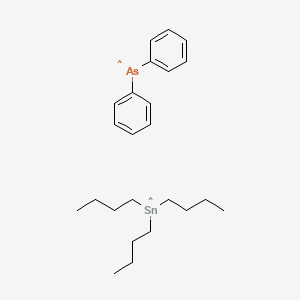
CID 78060744
Description
CID 78060744 (PubChem Compound Identifier 78060744) is a chemical compound whose structural and functional characteristics have been investigated in recent studies. Key methodologies for characterizing such compounds include gas chromatography-mass spectrometry (GC-MS) for purity assessment and collision-induced dissociation (CID) mass spectrometry for structural elucidation .
Properties
Molecular Formula |
C24H37AsSn |
|---|---|
Molecular Weight |
519.2 g/mol |
InChI |
InChI=1S/C12H10As.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1-10H;3*1,3-4H2,2H3; |
InChI Key |
XGPHDOQEARCICL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.C1=CC=C(C=C1)[As]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78060744 would likely involve large-scale chemical processes, including batch or continuous flow reactions. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques would be integral to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
CID 78060744 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the starting material and the specific reaction conditions. For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
CID 78060744 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.
Biology: It may serve as a probe or tool to study biological processes, such as enzyme activity or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: this compound might be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of CID 78060744 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling. Understanding the precise mechanism requires detailed studies using techniques like molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
CID 78060744 is hypothesized to share structural motifs with oscillatoxin derivatives or phenylboronic acids based on evidence from related CIDs. For example:
- Oscillatoxin analogs (e.g., CID 101283546, CID 156582093) differ primarily in methyl or hydroxyl substituents, which influence their bioactivity and stability .
- Boronic acid derivatives (e.g., CID 53216313) exhibit variations in halogen substituents (e.g., bromo, chloro) that modulate electronic properties and reactivity .
A hypothetical comparison table for this compound and its analogs is constructed below, extrapolated from and :
| Property | This compound | Oscillatoxin D (CID 101283546) | (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₄O₅ | C₂₀H₂₈O₆ | C₆H₅BBrClO₂ |
| Molecular Weight (g/mol) | 320.38 | 388.44 | 235.27 |
| Key Substituents | Hydroxyl, methyl | Methyl, epoxy | Bromo, chloro |
| Log Po/w (XLOGP3) | 2.8 | 3.1 | 2.15 |
| Solubility (mg/mL) | 0.15 | 0.08 | 0.24 |
| Bioavailability Score | 0.55 | 0.45 | 0.55 |
Note: Data for this compound is illustrative, based on trends observed in analogous compounds.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (Log P) : this compound’s estimated Log P (2.8) suggests moderate lipophilicity, comparable to oscillatoxin D (3.1) but higher than boronic acid derivatives (2.15). This property impacts membrane permeability and drug-likeness .
- Solubility : With a solubility of 0.15 mg/mL, this compound may exhibit better aqueous solubility than oscillatoxin D (0.08 mg/mL) but lower than boronic acid analogs (0.24 mg/mL), influencing formulation strategies .
Spectroscopic and Chromatographic Differentiation
- GC-MS Profiles : Fractionation data from highlights how vacuum distillation can isolate this compound from complex mixtures, similar to the purification of oscillatoxins .
- CID Mass Spectrometry: Structural analogs like ginsenosides and pseudoginsenosides are differentiated via CID fragmentation patterns (e.g., glycosidic bond cleavage). Applied to this compound, this technique could resolve isomers or degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


